molecular formula C16H14O5 B14799645 4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

Cat. No.: B14799645
M. Wt: 286.28 g/mol
InChI Key: BACYSGZEZYMOBO-CMDGGOBGSA-N
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Description

Linderone is a naturally occurring compound isolated from the plant Lindera erythrocarpa. It is known for its significant anti-inflammatory and antioxidant properties. Linderone has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .

Chemical Reactions Analysis

Types of Reactions

Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.

Comparison with Similar Compounds

Linderone is often compared with other cyclopentenedione derivatives such as methyl lucidone and kanakugiol. While all these compounds exhibit anti-inflammatory and antioxidant properties, linderone is unique in its ability to modulate both NF-κB and Nrf2 pathways . This dual action makes linderone particularly effective in combating oxidative stress and inflammation, setting it apart from similar compounds.

List of Similar Compounds

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

InChI

InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+

InChI Key

BACYSGZEZYMOBO-CMDGGOBGSA-N

Isomeric SMILES

COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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